molecular formula C11H14N2O3S B15066404 Ethyl 2-(4-oxo-2-thioxo-6,7-dihydro-1H-cyclopenta[d]pyrimidin-3(2H,4H,5H)-yl)acetate

Ethyl 2-(4-oxo-2-thioxo-6,7-dihydro-1H-cyclopenta[d]pyrimidin-3(2H,4H,5H)-yl)acetate

Cat. No.: B15066404
M. Wt: 254.31 g/mol
InChI Key: FHTUGBZDHNMUDJ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-oxo-2-thioxo-6,7-dihydro-1H-cyclopenta[d]pyrimidin-3(2H,4H,5H)-yl)acetate is a heterocyclic compound featuring a fused cyclopenta[d]pyrimidine core with a thioxo (C=S) group at position 2 and an ester-functionalized acetamide side chain. Its molecular formula is C₁₃H₁₄N₂O₃S, with a molecular weight of 278.33 g/mol (CAS: 433702-79-5) . The compound’s structural complexity arises from the bicyclic pyrimidine system fused to a cyclopentane ring, which imparts unique electronic and steric properties. While its pharmacological profile remains understudied, its structural analogs exhibit diverse bioactivities, including antioxidant, anti-inflammatory, and anticancer properties .

Properties

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

ethyl 2-(4-oxo-2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-3-yl)acetate

InChI

InChI=1S/C11H14N2O3S/c1-2-16-9(14)6-13-10(15)7-4-3-5-8(7)12-11(13)17/h2-6H2,1H3,(H,12,17)

InChI Key

FHTUGBZDHNMUDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(CCC2)NC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-oxo-2-thioxo-6,7-dihydro-1H-cyclopenta[d]pyrimidin-3(2H,4H,5H)-yl)acetate typically involves the reaction of a cyclopenta[d]pyrimidine derivative with ethyl acetate under specific conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-oxo-2-thioxo-6,7-dihydro-1H-cyclopenta[d]pyrimidin-3(2H,4H,5H)-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Ethyl 2-(4-oxo-2-thioxo-6,7-dihydro-1H-cyclopenta[d]pyrimidin-3(2H,4H,5H)-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-oxo-2-thioxo-6,7-dihydro-1H-cyclopenta[d]pyrimidin-3(2H,4H,5H)-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, its anticonvulsant activity may be due to its ability to modulate neurotransmitter release or receptor activity in the central nervous system .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s synthesis likely parallels methods for thiol-containing derivatives (e.g., alkylation of thiol intermediates with ethyl chloroacetate) .
  • Thiophene- and thietane-substituted analogs demonstrate higher synthetic yields (~70%), whereas free thiol derivatives (e.g., compound 3 in ) show moderate yields (~54%) due to purification challenges .

Physicochemical Properties

Table 2: Physical and Spectral Properties

Compound Melting Point (°C) Purity (HPLC) Solubility Stability
Target Compound N/A N/A Likely polar aprotic solvents (DMF, DMSO) Sensitive to hydrolysis (ester group)
Compound 7t () N/A 99% DMSO/MeOH Stable under inert conditions
3-Cyclohexyl-7-sulfanyl-cyclopenta[d]pyrimidine () 168–170 N/A Ethanol/water Air-sensitive (thiol oxidation)
Ethyl 2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3-yl)acetate 135–137 N/A Ethanol Stable at RT

Key Observations :

  • The target compound’s ester group may render it prone to hydrolysis, necessitating anhydrous storage .
  • Cyclopenta[d]pyrimidine derivatives with free thiols (e.g., compound 3) exhibit higher melting points (~168–170°C) due to intermolecular hydrogen bonding .

Table 3: Bioactivity Comparison

Compound Bioactivity Mechanism/Model Efficacy Reference
Target Compound Underexplored N/A N/A
7-Thio Derivatives () Antioxidant Fe²⁺-dependent adrenaline oxidation IC₅₀: 10–50 µM (substituent-dependent)
Benzothieno[3,2-d]pyrimidines () Anti-inflammatory COX-2, iNOS inhibition in keratinocytes/macrophages 60–80% suppression of PGE2/IL-8
Ethyl 2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3-yl)acetate Anticancer In vitro anti-breast cancer Moderate activity (EC₅₀ not reported)

Structure-Activity Relationships (SAR) :

  • Thioether Substituents : 7-Thio derivatives with electron-withdrawing groups (e.g., dichlorobenzyl) exhibit enhanced antioxidant activity due to increased radical scavenging capacity .
  • Core Heterocycle: Thieno[2,3-d]pyrimidine analogs () show anticancer activity, suggesting that fused aromatic systems enhance intercalation with biological targets .
  • Ester Functionality : The ethyl ester group in the target compound may improve membrane permeability compared to free acids, though this remains unverified .

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